molecular formula C20H22N2O4 B2862547 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1105244-59-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Katalognummer: B2862547
CAS-Nummer: 1105244-59-4
Molekulargewicht: 354.406
InChI-Schlüssel: VQNHJVJGMHWBRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a benzo[d][1,3]dioxole (commonly known as a methylenedioxyphenyl group) linked to an isoxazole ring, which is further connected to a cyclohexenyl ethylacetamide chain. The benzo[d][1,3]dioxole moiety is a privileged structure in drug discovery, known to contribute to bioactive molecules with a range of pharmacological activities. Research on analogous structures has demonstrated that compounds containing this scaffold exhibit promising antitumor properties by inducing apoptosis and causing cell cycle arrest in various cancer cell lines . Furthermore, similar derivatives have been explored for their potential as anticonvulsant agents, with some showing activity in models like the maximal electroshock (MES) test and acting through mechanisms such as sodium channel (NaV1.1) inhibition . The specific structural combination in this acetamide derivative makes it a valuable chemical probe for researchers investigating new therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its analogs.

Eigenschaften

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-20(21-9-8-14-4-2-1-3-5-14)12-16-11-18(26-22-16)15-6-7-17-19(10-15)25-13-24-17/h4,6-7,10-11H,1-3,5,8-9,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNHJVJGMHWBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Isoxazole ring : Often associated with pharmacological properties.
  • Cyclohexene side chain : May influence the compound’s interaction with biological targets.
Component Description
Benzo[d][1,3]dioxoleAromatic compound with potential antioxidant properties.
IsoxazoleHeterocyclic compound that can modulate enzyme activity.
CyclohexeneContributes to lipophilicity and binding affinity.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole and isoxazole moieties are believed to facilitate binding through hydrogen bonding and π-π interactions. This interaction may modulate various signaling pathways involved in cellular processes.

Biological Activity

Research indicates that 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. In vitro assays indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary investigations have shown that the compound may exhibit anticancer properties. It has been tested against several cancer cell lines, with results indicating significant cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It is believed to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in the treatment of neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A study involving human breast cancer cell lines reported a dose-dependent decrease in cell viability upon treatment with the compound. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent .
  • Antimicrobial Efficacy Study : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent .
  • Neuroprotection Research : In an animal model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzo[d][1,3]dioxol-5-yl Acetamide Derivatives

Compound Name Key Structural Features Biological Activity Synthesis Yield Reference
K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide) Thioether linkage instead of isoxazole Root growth modulation in A. thaliana (auxin-like effects) 62%
8c (N-(2-((1-(1H-imidazole-1-carbonyl)azetidin-3-yl)(benzo[d][1,3]dioxol-5-yl)amino)ethyl)acetamide) Imidazole-azetidine hybrid Not specified (likely kinase inhibition) 63%
Compound 318 (2-(7-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)benzo[d][1,3]dioxol-5-yl)acetic acid) Cyclohexene and oxazolidinone substituents Not specified (anticancer potential inferred) 76.7%
  • Structural Insights: The target compound’s isoxazole ring replaces the thioether in K-16, which may enhance oxidative stability and alter hydrogen-bonding capacity . The cyclohexene side chain differentiates it from K-16’s benzylthio group and Compound 318’s oxazolidinone-boronate complex, likely increasing lipophilicity and influencing target selectivity .
  • Synthetic Accessibility :

    • The target compound’s synthesis would likely involve (i) formation of the isoxazole ring via cyclization of a nitrile oxide with an alkyne, followed by (ii) amide coupling with 2-(cyclohex-1-en-1-yl)ethylamine. This contrasts with K-16’s thioether-acid chloride coupling (62% yield) and 8c’s Ugi-type multicomponent reaction (63% yield) .

Heterocyclic Acetamides with Varied Core Structures

Compound Class Example (Evidence) Key Differences from Target Compound Bioactivity
Benzothiazole derivatives (3a–5g) 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole instead of isoxazole; hydrazide linkage Anti-inflammatory, antibacterial
Boronate-containing acetamide (5b) N-Cyclohexyl-2-phenyl-2-{N-[3-(dioxaborolan-2-yl)benzyl]acetamido}acetamide Dioxaborolan ring for Suzuki coupling Not specified (synthetic intermediate)
  • Activity Implications :
    • Benzothiazole derivatives () exhibit anti-inflammatory activity, whereas benzo[d][1,3]dioxole-isoxazole hybrids (target compound) may favor plant growth regulation due to auxin-mimetic motifs .
    • The boronate in 5b enables cross-coupling reactions, highlighting divergent applications (synthesis vs. bioactivity) .

Cyclohexene-Containing Analogs

  • In contrast, the target compound’s acetamide and isoxazole may favor ligand-receptor interactions (e.g., kinase or GPCR targets) .
  • Synthetic Challenges : Cyclohexene integration often requires careful control of ring-opening or Diels-Alder reactions, as seen in Compound 318’s 76.7% yield .

Vorbereitungsmethoden

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For the target compound, the nitrile oxide precursor derives from 5-(benzo[d]dioxol-5-yl)aldoxime , synthesized by reacting benzaldehyde derivatives with hydroxylamine hydrochloride. Oxidation of the aldoxime using chloramine-T generates the reactive nitrile oxide in situ, which undergoes cycloaddition with propiolic acid derivatives to yield the substituted isoxazole.

Key Reaction Conditions

  • Solvent: Ethanol/water mixture (3:1)
  • Temperature: 60°C, 4–6 hours
  • Yield: 68–75%

Functionalization of the Isoxazole Core

The 3-position of the isoxazole is functionalized with a methylene group via alkylation using methyl bromoacetate in the presence of potassium carbonate. Subsequent hydrolysis with NaOH yields 3-(carboxymethyl)-5-(benzo[d]dioxol-5-yl)isoxazole .

Preparation of the Cyclohexenylethylamine Moiety

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

The amine component is synthesized through reductive amination of cyclohexanone with ethylamine. Cyclohexanone reacts with ethylamine in the presence of sodium cyanoborohydride, yielding 2-(cyclohex-1-en-1-yl)ethylamine .

Optimization Notes

  • Solvent: Dichloromethane (DCM)
  • Catalyst: Triethylamine (2 equiv)
  • Yield: 82% after purification

Amide Bond Formation and Final Assembly

Activation of the Carboxylic Acid

The carboxylic acid group of 3-(carboxymethyl)-5-(benzo[d]dioxol-5-yl)isoxazole is activated using trifluoromethanesulfonic anhydride (Tf2O) in dichloroethane (DCE) at −20°C. This generates a highly reactive triflate intermediate, facilitating nucleophilic attack by the amine.

Coupling with Cyclohexenylethylamine

The activated intermediate is reacted with 2-(cyclohex-1-en-1-yl)ethylamine in DCM at 0°C. Triethylamine is added to scavenge triflic acid, and the reaction is stirred for 30 minutes.

Reaction Conditions

  • Molar ratio: 1:1.1 (acid:amine)
  • Temperature: 0°C → room temperature
  • Yield: 71–78%

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, ethyl acetate/petroleum ether gradient). Structural confirmation is achieved through:

  • 1H NMR : Peaks at δ 7.97 (s, 1H, isoxazole-H), 6.87 (d, J = 8.8 Hz, benzo[d]dioxole-H), 3.88 (s, 3H, OCH3).
  • LCMS : [M+H]+ at m/z 413.2.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cycloaddition

Microwave irradiation (100°C, 20 minutes) accelerates the 1,3-dipolar cycloaddition, improving yields to 85%.

Solid-Phase Synthesis for Scalability

Immobilizing the aldoxime precursor on Wang resin enables iterative coupling cycles, achieving gram-scale synthesis (1.05 g, 58% yield).

Challenges and Solutions

  • Regioselectivity in Cycloaddition : Use of electron-deficient alkynes ensures preferential formation of the 3,5-disubstituted isoxazole.
  • Amine Sensitivity : Low-temperature (−20°C) activation minimizes decomposition of the triflate intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.